molecular formula C26H28N4O4S B11635814 (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11635814
M. Wt: 492.6 g/mol
InChI Key: NNDKTXONWRWGAE-YXHWSSDLSA-N
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Description

The compound “(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a thiadiazole ring fused with a pyrimidine ring, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.

    Introduction of the Pyrimidine Ring: This step may involve the condensation of the thiadiazole intermediate with other reagents to form the fused ring system.

    Addition of Substituents: The various substituents, such as the dimethylphenoxy and ethoxy groups, can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or a biochemical tool.

Medicine

The compound may have potential applications in medicine, particularly if it exhibits biological activity. This can include its use as a drug candidate for the treatment of specific diseases or as a diagnostic tool.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may also make it valuable in various industrial processes, such as catalysis or chemical synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various effects. The specific pathways involved depend on the structure of the compound and its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O4S/c1-5-22-29-30-24(27)19(25(31)28-26(30)35-22)14-18-10-11-20(21(15-18)32-6-2)33-12-13-34-23-16(3)8-7-9-17(23)4/h7-11,14-15,27H,5-6,12-13H2,1-4H3/b19-14-,27-24?

InChI Key

NNDKTXONWRWGAE-YXHWSSDLSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=C(C=CC=C4C)C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=C(C=CC=C4C)C)OCC)C(=O)N=C2S1

Origin of Product

United States

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